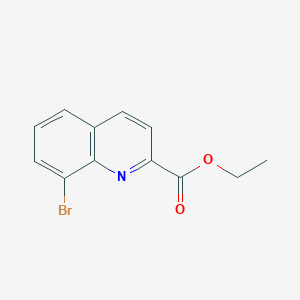![molecular formula C28H44O4P2 B13669500 (R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diisopropylphosphine)](/img/structure/B13669500.png)
(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diisopropylphosphine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diisopropylphosphine) is a chiral phosphine ligand known for its high enantioselectivity and efficiency in asymmetric synthesis. This compound is widely used in various catalytic processes, particularly in the field of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diisopropylphosphine) typically involves the reaction of ®-2,2’-bis(diisopropylphosphino)-6,6’-dimethoxy-1,1’-biphenyl with appropriate reagents under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the integrity and enantioselectivity of the product. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diisopropylphosphine) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly in the presence of halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to slightly elevated temperatures.
Reduction: Lithium aluminum hydride; low temperatures to prevent over-reduction.
Substitution: Halides, nucleophiles; ambient conditions or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine derivatives with altered functional groups .
Wissenschaftliche Forschungsanwendungen
®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diisopropylphosphine) has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of ®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diisopropylphosphine) involves its role as a ligand in catalytic processes. The compound forms stable complexes with transition metals, which then participate in various catalytic cycles. The chiral nature of the ligand ensures high enantioselectivity in the resulting products. The molecular targets and pathways involved include the activation of substrates and the stabilization of transition states during the catalytic process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2,2’-Bis(diisopropylphosphino)-6,6’-dimethoxy-1,1’-biphenyl
- ®-2,2’-Bis(diisopropylphosphino)-4,4’,6,6’-tetramethoxy-1,1’-biphenyl
- ®-2,2’-Bis(diisopropylphosphino)-1,1’-binaphthyl
Uniqueness
®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diisopropylphosphine) stands out due to its high enantioselectivity and efficiency in asymmetric synthesis. Its unique structure allows for the formation of highly stable metal complexes, which are crucial for various catalytic processes. Compared to similar compounds, it offers better performance in terms of yield and selectivity .
Eigenschaften
Molekularformel |
C28H44O4P2 |
|---|---|
Molekulargewicht |
506.6 g/mol |
IUPAC-Name |
[2-[2-di(propan-2-yl)phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C28H44O4P2/c1-17(2)33(18(3)4)25-15-21(29-9)13-23(31-11)27(25)28-24(32-12)14-22(30-10)16-26(28)34(19(5)6)20(7)8/h13-20H,1-12H3 |
InChI-Schlüssel |
QVWIWBONCTXQGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)P(C1=CC(=CC(=C1C2=C(C=C(C=C2P(C(C)C)C(C)C)OC)OC)OC)OC)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol](/img/structure/B13669431.png)
![Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669432.png)
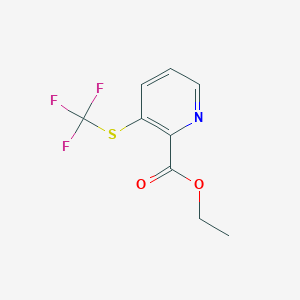
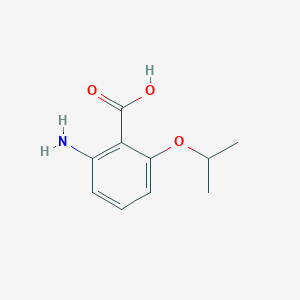

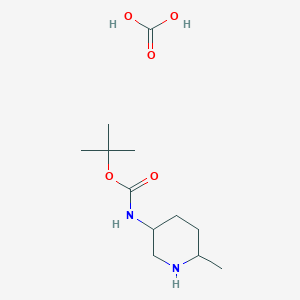
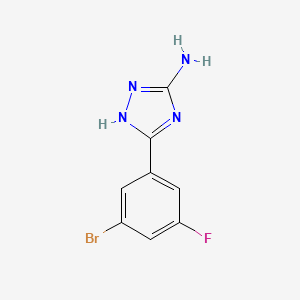
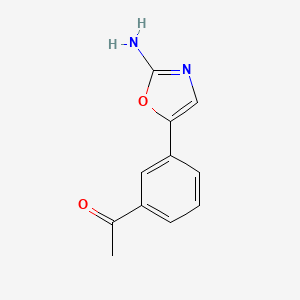
![1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13669485.png)
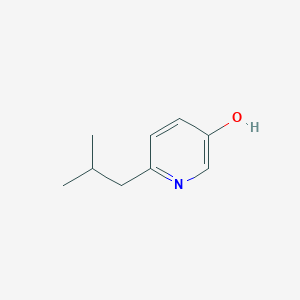
![3-Bromoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13669489.png)

